L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine
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Overview
Description
L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine is a peptide compound composed of seven amino acids: leucine, lysine, lysine, isoleucine, serine, and glutamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this peptide can be achieved using large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The serine and glutamine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine oxide, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-asparaginyl-L-lysyl-L-glutaminyl-L-seryl-L-cyst
- Lixisenatide : A polypeptide used for treating type II diabetes .
Uniqueness
L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine is unique due to its specific amino acid sequence and the presence of multiple lysine residues, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
916608-55-4 |
---|---|
Molecular Formula |
C32H61N9O9 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H61N9O9/c1-5-19(4)26(31(48)40-24(17-42)30(47)39-23(32(49)50)12-13-25(36)43)41-29(46)22(11-7-9-15-34)38-28(45)21(10-6-8-14-33)37-27(44)20(35)16-18(2)3/h18-24,26,42H,5-17,33-35H2,1-4H3,(H2,36,43)(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,41,46)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
BTDBLUHFSDYXHC-HXDUVXNTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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